Conduritol A
Conduritol A
Conduritol A is a conduritol in which the hydroxy groups at positions 2, 3, and 4 are in a trans,trans,cis- relationship to that at position 1. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
526-87-4
VCID:
VC0013529
InChI:
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6-
SMILES:
C1=CC(C(C(C1O)O)O)O
Molecular Formula:
C6H10O4
Molecular Weight:
146.14 g/mol
Conduritol A
CAS No.: 526-87-4
Reference Standards
VCID: VC0013529
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
CAS No. | 526-87-4 |
---|---|
Product Name | Conduritol A |
Molecular Formula | C6H10O4 |
Molecular Weight | 146.14 g/mol |
IUPAC Name | (1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6- |
Standard InChIKey | LRUBQXAKGXQBHA-GUCUJZIJSA-N |
Isomeric SMILES | C1=C[C@@H]([C@H]([C@H]([C@@H]1O)O)O)O |
SMILES | C1=CC(C(C(C1O)O)O)O |
Canonical SMILES | C1=CC(C(C(C1O)O)O)O |
Appearance | Cryst. |
Description | Conduritol A is a conduritol in which the hydroxy groups at positions 2, 3, and 4 are in a trans,trans,cis- relationship to that at position 1. It has a role as a metabolite. |
Synonyms | 5-cyclohexene-1,2,3,4-tetrol conduritol A conduritol B conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer conduritol B, (1alpha,2beta,3beta,4alpha)-isomer conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer conduritol C |
PubChem Compound | 10290861 |
Last Modified | Nov 11 2021 |
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